molecular formula C17H22NP B13393458 (R)-1-(Diphenylphosphino)-3-methyl-2-butanamine

(R)-1-(Diphenylphosphino)-3-methyl-2-butanamine

Cat. No.: B13393458
M. Wt: 271.34 g/mol
InChI Key: ZZLCXURCZWQECA-UHFFFAOYSA-N
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Description

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is a chiral phosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to facilitate various chemical transformations, making it a valuable tool in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine typically involves the reaction of diphenylphosphine with a suitable chiral amine precursor. One common method includes the use of (S)-3-methyl-2-butanamine as the starting material. The reaction is carried out under inert atmosphere conditions, often using a base such as sodium hydride to deprotonate the amine and facilitate the nucleophilic attack on the diphenylphosphine .

Industrial Production Methods

Industrial production of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced amine derivatives, and various substituted phosphine compounds .

Scientific Research Applications

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, promoting the desired chemical transformations. The phosphine ligand’s steric and electronic properties play a crucial role in determining the reactivity and selectivity of the catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in asymmetric catalysis. Compared to its analogs, this compound offers superior performance in certain catalytic processes, making it a preferred choice for specific applications .

Properties

IUPAC Name

1-diphenylphosphanyl-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLCXURCZWQECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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